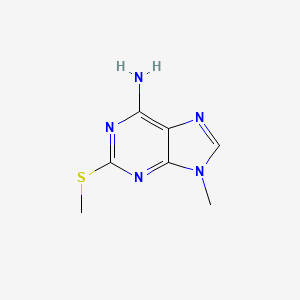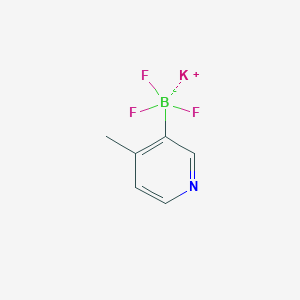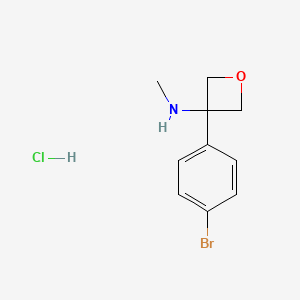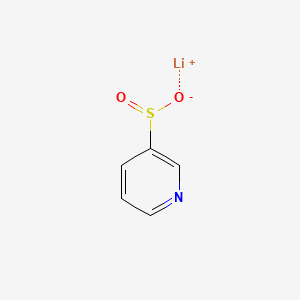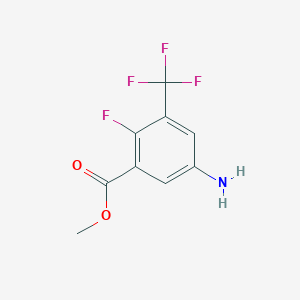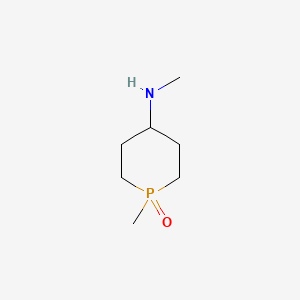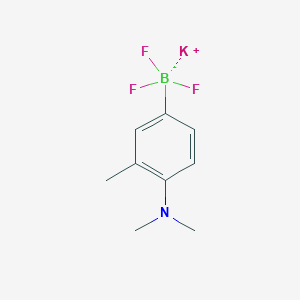
Potassium (4-(dimethylamino)-3-methylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide is a chemical compound with the molecular formula C9H12BF3KN. It is a potassium salt of an organotrifluoroborate, which is known for its stability and utility in various chemical reactions, particularly in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide typically involves the reaction of 4-(dimethylamino)-3-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmosphere at elevated temperatures ranging from 50°C to 100°C.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is usually a biaryl compound .
Aplicaciones Científicas De Investigación
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium dimethylaminomethyltrifluoroboronate
- Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate
Uniqueness
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H12BF3KN |
|---|---|
Peso molecular |
241.10 g/mol |
Nombre IUPAC |
potassium;[4-(dimethylamino)-3-methylphenyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H12BF3N.K/c1-7-6-8(10(11,12)13)4-5-9(7)14(2)3;/h4-6H,1-3H3;/q-1;+1 |
Clave InChI |
PFHFUKOJYLLZBZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C=C1)N(C)C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


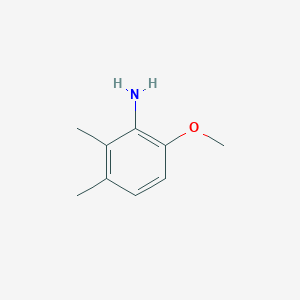

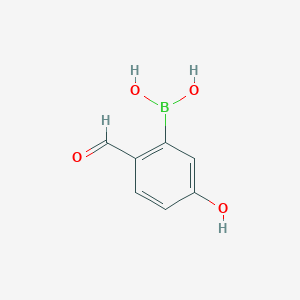
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
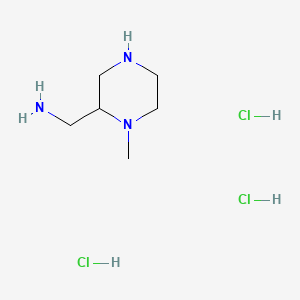
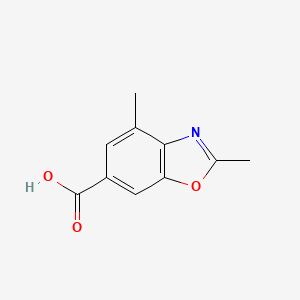
![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
